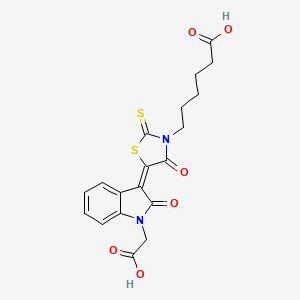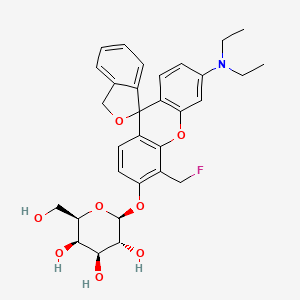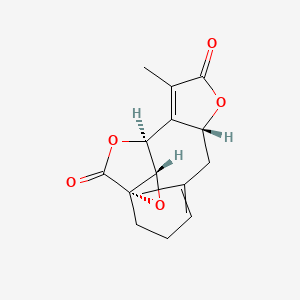
Linderanine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linderanine C is primarily isolated from natural sources, specifically the roots of Lindera aggregata . The extraction process involves the use of solvents to separate the compound from the plant material. There is limited information available on the synthetic routes for this compound, as it is mainly obtained through natural extraction methods .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the roots of Lindera aggregata. The process includes harvesting the plant roots, drying them, and then using solvents to extract the compound. The extracted compound is then purified using various chromatographic techniques to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Linderanine C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized sesquiterpenoid derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
Linderanine C exerts its effects by inhibiting the MAPK signaling pathway, which plays a crucial role in the regulation of inflammatory responses . The compound has been shown to inhibit the expression of the M1 cell marker CD86 in macrophages, reduce the production of inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha, and improve inflammation-mediated intestinal epithelial cell injury .
Comparaison Avec Des Composés Similaires
Linderanine C is unique among sesquiterpenoids due to its specific biological activities and chemical structure. Similar compounds include other sesquiterpenoids isolated from the Lauraceae family, such as:
- Linderanine A
- Linderanine B
- Linderanine D
- Linderanine E
These compounds share similar structural features but differ in their specific biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C15H16O5 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
(1S,7R,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,10-diene-9,15-dione |
InChI |
InChI=1S/C15H16O5/c1-7-4-3-5-15-12(20-15)11(19-14(15)17)10-8(2)13(16)18-9(10)6-7/h4,9,11-12H,3,5-6H2,1-2H3/t9-,11+,12+,15+/m1/s1 |
Clé InChI |
CVZMILBWBVELOQ-ZFVXVEAMSA-N |
SMILES isomérique |
CC1=CCC[C@@]23[C@@H](O2)[C@H](C4=C(C(=O)O[C@@H]4C1)C)OC3=O |
SMILES canonique |
CC1=CCCC23C(O2)C(C4=C(C(=O)OC4C1)C)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
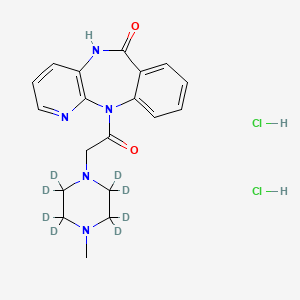
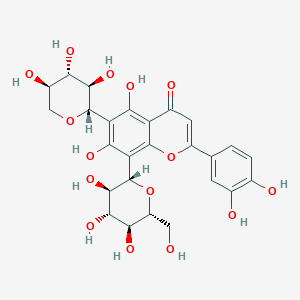
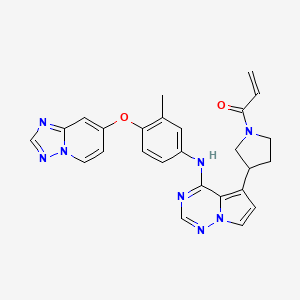
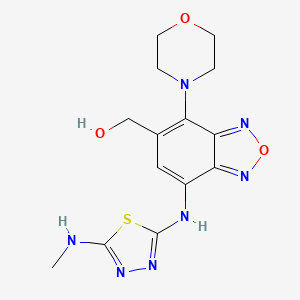
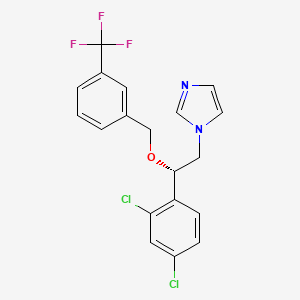
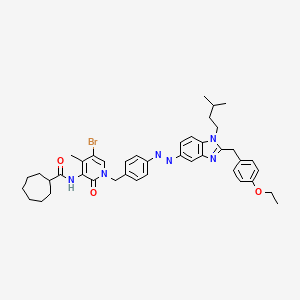
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)

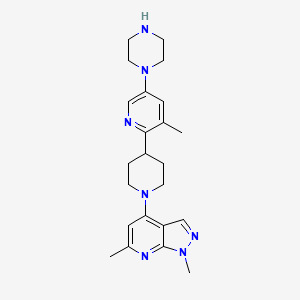

![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
